4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile
Description
4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile is a nitrile-containing organic compound characterized by a phenoxy group substituted at the meta position with a 3-oxobut-1-en-1-yl moiety and linked to a butanenitrile chain via an ether bond. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol. Key functional groups include:
- Nitrile group: Imparts reactivity for nucleophilic additions or cyclization.
- Enone system (α,β-unsaturated ketone): Enables conjugation and participation in Michael additions or Diels-Alder reactions.
- Ether linkage: Enhances solubility in polar aprotic solvents.
Properties
IUPAC Name |
4-[3-(3-oxobut-1-enyl)phenoxy]butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-12(16)7-8-13-5-4-6-14(11-13)17-10-3-2-9-15/h4-8,11H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIMEUFTMMZFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)OCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246909 | |
| Record name | 4-[3-(3-Oxo-1-buten-1-yl)phenoxy]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240562-50-8 | |
| Record name | 4-[3-(3-Oxo-1-buten-1-yl)phenoxy]butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240562-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(3-Oxo-1-buten-1-yl)phenoxy]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile typically involves the reaction of 3-(3-oxobut-1-en-1-yl)phenol with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxybutanenitrile derivatives.
Scientific Research Applications
4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile is compared to structurally related nitriles and phenoxy derivatives. Key compounds include phthalonitrile analogs (e.g., from ) and other nitrile-enone systems.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Nitrile Type and Reactivity :
- The butanenitrile chain in the target compound lacks the aromaticity of phthalonitriles , limiting its ability to form macrocycles like Zn(II) phthalocyanines (a hallmark of phthalonitrile derivatives) . However, its aliphatic nitrile may facilitate linear polymerization or coordination with transition metals.
- Phthalonitriles (e.g., ) undergo cyclotetramerization to form phthalocyanines, critical for photodynamic therapy and catalysis.
Substituent Effects: The enone system in the target compound introduces conjugation, likely resulting in UV absorption at ~270–300 nm (cf. acetylpiperazine-substituted phthalonitriles, which absorb at ~350 nm for Q-bands and ~670 nm for B-bands in Zn complexes) . Acetylpiperazine substituents () enhance solubility in polar solvents and may confer biological activity (e.g., antimicrobial properties).
Thermal and Fluorescent Properties: The enone group may reduce thermal stability compared to nitro-substituted nitriles (e.g., 4-nitrobenzonitrile). Fluorescence intensity is expected to be lower than Zn(II) phthalocyanines due to the absence of extended π-conjugation.
Research Findings
- Synthetic Pathways: Unlike phthalonitriles (prepared via nucleophilic aromatic substitution), the target compound likely forms through Williamson ether synthesis or enone-functionalization of phenol precursors.
- Spectroscopic Characterization: Similar to , techniques like ¹H/¹³C-NMR and IR would confirm nitrile (~2250 cm⁻¹) and enone (C=O stretch ~1700 cm⁻¹) functionalities.
Biological Activity
4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile, with the CAS number 1240562-50-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a nitrile functional group and is characterized by its unique structure, which may influence its interaction with biological systems.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₅N₁O₂ |
| Molecular Weight | 229.27 g/mol |
| InChI | InChI=1S/C14H15NO2/c1-12(16)7-8-13... |
| SMILES | N#CCCCOC1=CC=CC(C=CC(=O)C)=C1 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-(3-oxobut-1-en-1-yl)phenol with butanenitrile under basic conditions. Common bases include sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used. The reaction is conducted at temperatures between 60°C to 80°C to ensure complete conversion .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of enzyme activity, impacting various metabolic pathways and cellular processes.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
- Antioxidant Activity : Preliminary studies suggest that it might exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanoic acid | Contains a carboxylic acid group | Potential anti-inflammatory effects |
| 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanamide | Contains an amide functional group | Investigated for analgesic properties |
| 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanol | Contains a hydroxyl group | Exhibits antimicrobial activity |
Uniqueness of the Nitrile Group
The presence of the nitrile functional group in this compound distinguishes it from its analogs, potentially imparting distinct chemical reactivity and biological properties that warrant further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
